

Application Notes and Protocols for the Preparation of Bioactive Isatin-Based Sulfonamides

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Compound of Interest

Compound Name: 2,3-Dioxoindoline-5-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for isatin-based sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.^{[1][2][3][4]}

Introduction to Isatin-Based Sulfonamides

Isatin, an endogenous indole derivative, serves as a versatile scaffold in drug design.^[5] Its hybridization with a sulfonamide moiety, a well-established pharmacophore, has led to the development of potent bioactive molecules.^{[2][6]} The synergistic combination of these two fragments often results in compounds with enhanced biological efficacy and selectivity. These hybrid molecules have been extensively investigated for their potential as therapeutic agents, targeting a range of diseases.

Biological Activities and Quantitative Data

Isatin-based sulfonamides exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential in different

therapeutic areas.

Anticancer Activity

A primary focus of research on isatin-based sulfonamides has been their anticancer potential. These compounds have shown potent activity against various cancer cell lines, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[\[5\]](#)[\[7\]](#)[\[8\]](#)

Table 1: In Vitro Anticancer Activity of Isatin-Based Sulfonamides (IC₅₀ values in μM)

Compound ID	Cell Line	IC50 (μM)	Target(s)	Reference
Series 6f, 6i, 11b-c, 12a-c	T47D (Breast Cancer)	1.83 - 24.13	VEGFR-2	[5]
Compound 20e	HCT-116 (Colorectal Cancer)	3.67 ± 0.33	-	[2]
Compound 3a	HepG2 (Liver Cancer)	5 μM (used for cell cycle analysis)	EGFR	[9]
Compound 4b	HepG2 (Liver Cancer)	5 μM (used for cell cycle analysis)	EGFR	[9]
Compound 4c	HepG2 (Liver Cancer)	5 μM (used for cell cycle analysis)	EGFR	[9]
Compound II	MCF-7 (Breast Cancer)	0.06	Carbonic Anhydrase XII	[10]
Compound IV	MCF-7 (Breast Cancer)	0.105	Carbonic Anhydrase XII	[10]
Compound II	Hct116 (Colon Cancer)	0.063	Carbonic Anhydrase XII	[10]
Compound IV	Hct116 (Colon Cancer)	0.114	Carbonic Anhydrase XII	[10]

Table 2: Enzyme Inhibition Data for Isatin-Based Sulfonamides

Compound ID	Enzyme	Inhibition (IC50/Ki)	Reference
Series 6f, 11b-c, 12b	VEGFR-2	IC50: 23.10 - 63.40 nM	[5]
Compound II	VEGFR-2	IC50: 260.64 nM	[5]
Compound II	Carbonic Anhydrase IX	Ki: 5.2 nM	[5]
Compound II	Carbonic Anhydrase XII	Ki: 6.3 nM	[5]
Compound 25	Carbonic Anhydrase IX	Ki: 4.7 nM	[11]
Compound 25	VEGFR-2	IC50: 26.3 nM	[11]
Compound 6b	SARS-CoV-2 Main Protease (Mpro)	IC50: 0.249 μ M	[12]

Antimicrobial and Antiviral Activity

Isatin-sulfonamide hybrids have also demonstrated promising activity against various bacterial and fungal strains, as well as certain viruses.[1][13][14]

Table 3: Antimicrobial Activity of Isatin-Based Sulfonamides (MIC values in μ g/mL)

Compound Class	Bacterial Strains	Fungal Strains	MIC (µg/mL)	Reference
Isatin-sulfonamide hybrids	Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Shigella flexneri	-	0.007-0.49	[1]
Metal complexes of isatin-derived sulfonamides	Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis	Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glabrata	Varies	[13][14]

Table 4: Anti-HIV Activity of Isatin-Based Sulfonamides

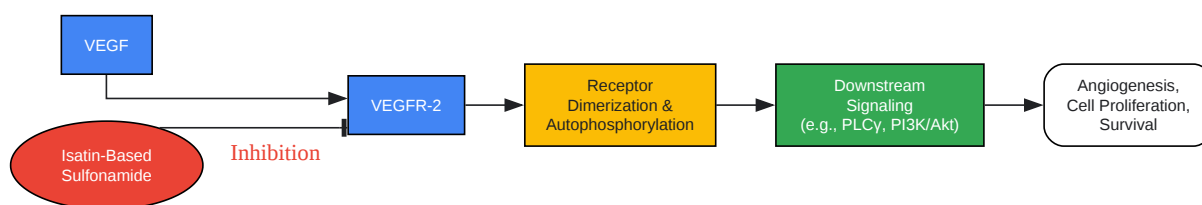
Compound ID	Activity	Target	Reference
SPIII-5ME-AC	HIV Integrase Inhibition	HIV Integrase	[3]
SPIII-5CI-BZ	36% max protection against HIV-1	-	[3]

Signaling Pathways and Mechanisms of Action

The anticancer activity of isatin-based sulfonamides is often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][11] Isatin-based sulfonamides can inhibit VEGFR-2, thereby blocking downstream signaling cascades.



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Caption: Inhibition of the VEGFR-2 signaling pathway by isatin-based sulfonamides.

Carbonic Anhydrase Inhibition and pH Regulation

Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression.[6] Sulfonamides are a well-known class of CA inhibitors, and their incorporation into the isatin scaffold leads to potent and selective inhibitors of these tumor-associated CAs.[6]



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